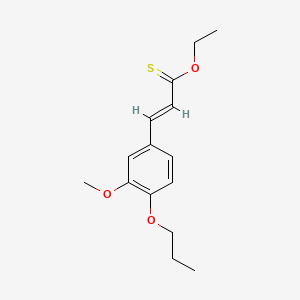
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester is an organic compound that belongs to the cinnamic acid derivatives family. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a cinnamic acid backbone with specific functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cinnamic acid derivatives.
Scientific Research Applications
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in inhibiting certain biological pathways, making them useful in studying enzyme functions and metabolic processes.
Medicine: Some derivatives of cinnamic acid have demonstrated anti-inflammatory, antioxidant, and antimicrobial properties, which can be explored for therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-hydroxycinnamic acid
- 3,4-dimethoxycinnamic acid
- 3-methoxy-4-acetamidoxycinnamic acid
Uniqueness
Cinnamic acid, (3-methoxy-4-propoxy)thio-, O-ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to other cinnamic acid derivatives, this compound may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
117683-18-8 |
|---|---|
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
O-ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H20O3S/c1-4-10-18-13-8-6-12(11-14(13)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
InChI Key |
FCLIFAOQFOLUPS-VQHVLOKHSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=S)OCC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=S)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















